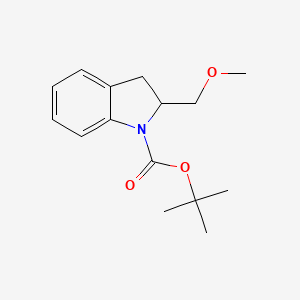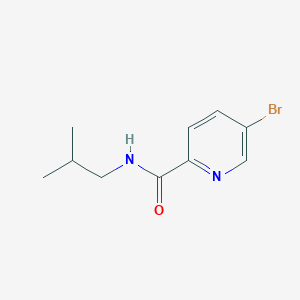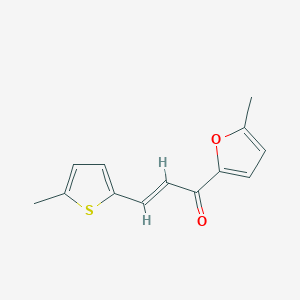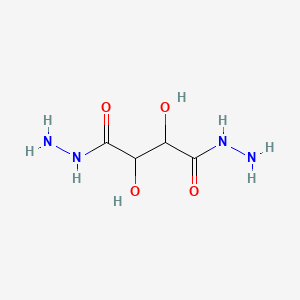
(4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl, or 4-BTBPB, is a synthetic compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields. 4-BTBPB was first synthesized in the early 2000s, and since then, has been the subject of numerous research studies.
Scientific Research Applications
4-BTBPB has been studied for its potential applications in various scientific fields. In pharmaceuticals, 4-BTBPB has been studied for its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. In biochemistry, 4-BTBPB has been studied for its ability to bind to metal ions, such as copper and zinc. In addition, 4-BTBPB has been studied for its potential applications in the fields of catalysis and organic synthesis.
Mechanism of Action
The mechanism of action of 4-BTBPB is not yet fully understood. However, it is believed that the compound binds to metal ions, such as copper and zinc, and inhibits the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. In addition, 4-BTBPB has been shown to interact with certain organic molecules, such as fatty acids, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BTBPB are not yet fully understood. However, the compound has been shown to interact with certain organic molecules, such as fatty acids, which may have an effect on biological processes. In addition, 4-BTBPB has been studied for its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase, which may have an effect on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-BTBPB in lab experiments is its ability to bind to metal ions, such as copper and zinc, which can be used to facilitate certain reactions. In addition, 4-BTBPB has been studied for its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase, which can be used to study the effects of certain drugs or other compounds.
However, there are also some limitations to using 4-BTBPB in lab experiments. The compound has not been extensively studied, and its mechanism of action is not yet fully understood. In addition, 4-BTBPB may interact with other compounds in unpredictable ways, which can limit its usefulness in lab experiments.
Future Directions
Given the potential applications of 4-BTBPB, there are numerous potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 4-BTBPB and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 4-BTBPB in pharmaceuticals, biochemistry, and other scientific fields. Finally, further research could be conducted to explore the potential interactions between 4-BTBPB and other compounds, which could lead to the development of new and improved synthetic methods.
Synthesis Methods
4-BTBPB is synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromomethylphenol with tert-butylsulfonyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate compound 4-bromomethylphenylsulfonyl chloride. The second step involves the reaction of 4-bromomethylphenylsulfonyl chloride with acetamidoxime in the presence of a base to form 4-BTBPB. The final step involves the reaction of 4-BTBPB with a base, such as potassium carbonate, to form the desired product.
properties
IUPAC Name |
[(E)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] 4-(bromomethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5S2/c1-19(2,3)15-6-10-16(11-7-15)28(23,24)13-18(21)22-27-29(25,26)17-8-4-14(12-20)5-9-17/h4-11H,12-13H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLOOJSJZSCRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)CBr)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)CBr)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)
![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)









![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)